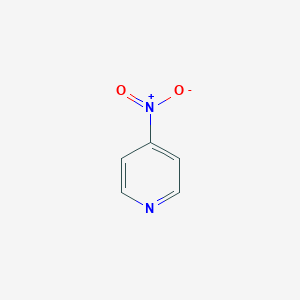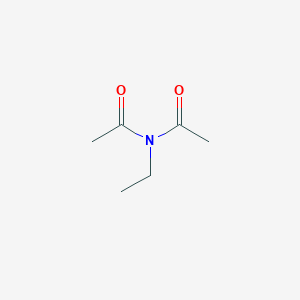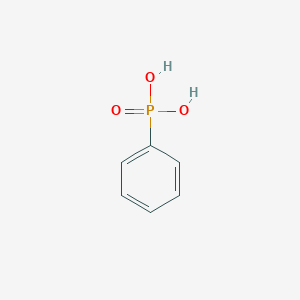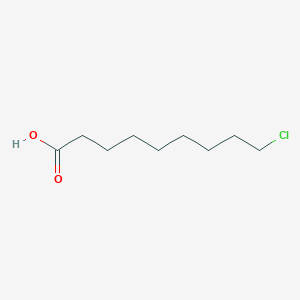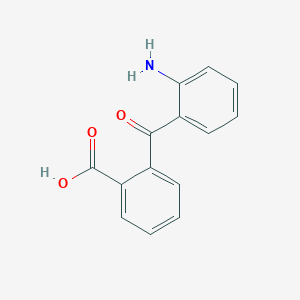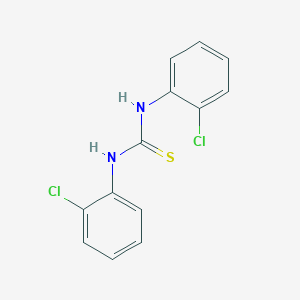
Trifluoromethyl trifluorovinyl ether
Descripción general
Descripción
Trifluoromethyl trifluorovinyl ether (TFM-TFVE) is an organic compound with a molecular formula of C3F6O . It is a colorless liquid with a boiling point of 24.6°C and a density of 1.7 g/mL. TFM-TFVE is a versatile fluorinated compound with a wide range of applications in both scientific research and industrial processes .
Synthesis Analysis
A series of nitrogen-heterocycles have been transformed to the corresponding trifluoromethyl or higher perfluoroalkyl ethers by reaction of the corresponding N-oxides with trifluoromethyl or higher perfluoroalkyl triflate . Trifluoromethyl triflate, which has generally been used as a precursor to [OCF3]−, is used here as a bifunctional reagent to render the heteroarene more electrophilic and to deliver the trifluoromethoxy group .Molecular Structure Analysis
Trifluoromethyl trifluorovinyl ether contains total 9 bond(s); 9 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis
The mechanism of the chemical reactions involving Trifluoromethyl trifluorovinyl ether is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis
Trifluoromethyl trifluorovinyl ether is a colorless gas that is heavier than air and easily liquefied . Contact with the liquid may cause frostbite by evaporative cooling . It may asphyxiate by displacing air . A flame may flash back from the source of ignition to the source of a leak .Aplicaciones Científicas De Investigación
Synthesis and Properties
Trifluoromethyl ethers are synthesized and used in pharmaceutical research on a routine basis . About 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group is finding increased utility as a substituent in bioactives .
Medicinal Applications
There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications . For example, nine of the 31 new chemical entities approved in 2002 contain one or several fluorine atoms . Even more fluorinated drugs are predicted to be developed in the near future .
Pesticides
Currently, about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom . The biggest group of fluorinated pesticides are the compounds containing a trifluoromethyl group .
Agrochemical Research
The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
Synthesis of Trifluorovinyl Ethers
Trifluorovinyl ethers (TFVEs) were synthesized by two methods . In the first method, thermolysis of trimethylsilyl2-alkoxy-2,3,3,3 - tetrafluoropropionate esters in the gas phase yielded TFVEs .
Polymerization
Trifluorovinyl ethers can be polymerized . This process provides insight into the properties and potential applications of these polymers .
Safety and Hazards
Trifluoromethyl trifluorovinyl ether is extremely flammable and contains gas under pressure; it may explode if heated . It is harmful if inhaled . Vapors may cause dizziness or asphyxiation without warning . Some may be irritating if inhaled at high concentrations . Contact with gas or liquefied gas may cause burns, severe injury, and/or frostbite . Fire may produce irritating and/or toxic gases .
Mecanismo De Acción
Target of Action
Trifluoromethyl trifluorovinyl ether is primarily used in the synthesis of polymers and other chemical compounds . Its primary targets are the reactant molecules in these synthesis reactions.
Mode of Action
The compound acts as a monomer in polymerization reactions . It undergoes a nucleophilic attack on a positively charged halogen, which subsequently allows for a nucleophilic substitution by a fluoride . This interaction with its targets leads to the formation of new chemical bonds and the creation of larger, more complex molecules.
Biochemical Pathways
Trifluoromethyl trifluorovinyl ether is involved in the polymerization pathway . The compound’s interaction with other reactants leads to the formation of new trifluorovinyl ether polymers. These polymers have unique properties, such as high chemical and thermal stabilities, which make them useful in various applications.
Pharmacokinetics
Its stability and reactivity are crucial for its role in synthesis reactions .
Result of Action
The result of trifluoromethyl trifluorovinyl ether’s action is the formation of new chemical compounds, specifically trifluorovinyl ether polymers . These polymers have unique properties, such as high chemical and thermal stabilities, which make them useful in various applications.
Action Environment
The action of trifluoromethyl trifluorovinyl ether is influenced by environmental factors such as temperature and the presence of other reactants . For example, the compound oxidizes readily in air to form unstable peroxides that may explode spontaneously . Therefore, it is crucial to handle this compound in a well-ventilated place, avoid formation of dust and aerosols, and prevent fire caused by electrostatic discharge steam .
Propiedades
IUPAC Name |
1,1,2-trifluoro-2-(trifluoromethoxy)ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O/c4-1(5)2(6)10-3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTXWCKMNMYXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6O | |
| Record name | PERFLUORO(METHYLVINYL ETHER) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50675-08-6 | |
| Record name | Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50675-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3051599 | |
| Record name | Trifluoro(trifluoromethoxy)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Perfluoro(methylvinyl ether) appears as a colorless gas. Heavier than air. Easily liquefied. Contact with the liquid may cause frost bite by evaporative cooling. May asphyxiate by displacing air. A flame may flash back from the source of ignition to the source of a leak. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Gas or Vapor | |
| Record name | PERFLUORO(METHYLVINYL ETHER) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Trifluoromethyl trifluorovinyl ether | |
CAS RN |
1187-93-5 | |
| Record name | PERFLUORO(METHYLVINYL ETHER) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Perfluoro(methyl vinyl ether) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro(methyl vinyl ether) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoro(trifluoromethoxy)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoro(trifluoromethoxy)ethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUORO(METHYL VINYL ETHER) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6II375V3XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Trifluoromethyl Trifluorovinyl Ether synthesized?
A: Trifluoromethyl Trifluorovinyl Ether can be synthesized through several methods. One approach involves the dehalogenation of 1,2-dichlorotrifluoroethyl trifluoromethyl ether. This precursor is synthesized by reacting Trifluoromethyl hypofluorite with 1,2-dichlorodifluoroethylene. []
Q2: What are the primary applications of Trifluoromethyl Trifluorovinyl Ether in polymer chemistry?
A: Trifluoromethyl Trifluorovinyl Ether is a valuable monomer in polymer chemistry. While it exhibits limited homopolymerization capabilities, it readily forms copolymers with various other monomers. It shows particular promise in creating copolymers with tetrafluoroethylene, vinylidene fluoride, vinylene fluoride, ethylene, and chlorotrifluoroethylene. [] Interestingly, copolymers with vinylidene fluoride and ethylene, as well as those with tetrafluoroethylene and trifluoroethyl trifluorovinyl ether, exhibit elastomeric properties. []
Q3: Does Trifluoromethyl Trifluorovinyl Ether undergo any notable thermal rearrangements?
A: Yes, Trifluoromethyl Trifluorovinyl Ether undergoes thermal isomerization to yield pentafluoropropionyl fluoride. [] Additionally, when subjected to flow pyrolysis at 600°C and low pressure, Trifluoromethyl Trifluorovinyl Ether breaks down into perfluoro-2-azapent-2-ene (55%) and pentafluoropropionyl fluoride (67%). []
Q4: How does Trifluoromethyl Trifluorovinyl Ether react with nitrosyl compounds?
A: Trifluoromethyl Trifluorovinyl Ether reacts slowly with trifluoronitrosomethane (CF3NO) to produce low molecular weight polymers and volatile byproducts. These byproducts are identified as 1,3-disubstituted oxazetidines. []
Q5: Are there any known applications of Trifluoromethyl Trifluorovinyl Ether in the development of pharmaceutical building blocks?
A: Recent research highlights the potential of Trifluoromethyl Trifluorovinyl Ether as a precursor for valuable building blocks in medicinal chemistry. Specifically, reacting Trifluoromethyl Trifluorovinyl Ether with diethylamine or dimethylamine through a hydroamination reaction yields fluoroalkyl amino reagents. These reagents, upon activation with a Lewis acid, can act as electrophiles to introduce the fluoro(trifluoromethoxy)methyl group into aromatic and heterocyclic compounds. [] This process enables the synthesis of fluorinated pyrazoles, essential building blocks in medicinal and agricultural chemistry. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

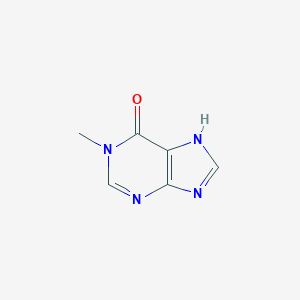
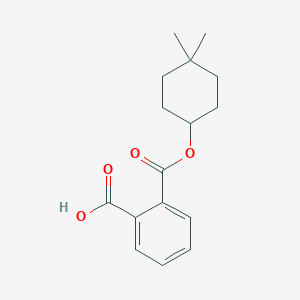

![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)
